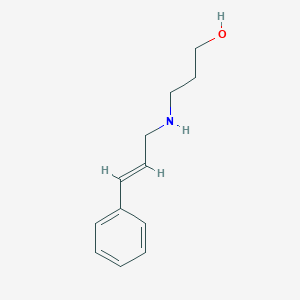

3-(Cinnamylamino)-1-propanol

Description

Propriétés

IUPAC Name |

3-(3-phenylprop-2-enylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-11-5-10-13-9-4-8-12-6-2-1-3-7-12/h1-4,6-8,13-14H,5,9-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWDCSAFWFQKKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCNCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20722050 | |

| Record name | 3-[(3-Phenylprop-2-en-1-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-35-8 | |

| Record name | 3-[(3-Phenylprop-2-en-1-yl)amino]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Cinnamylamino)-1-propanol

Introduction

3-(Cinnamylamino)-1-propanol is a bifunctional organic molecule incorporating a secondary amine and a primary alcohol. This structure presents interesting possibilities in various chemical contexts, including as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. The cinnamyl group provides aromaticity and a reactive double bond, while the aminopropanol backbone offers sites for further functionalization. This guide provides a comprehensive, field-tested approach to the synthesis of 3-(cinnamylamino)-1-propanol via one-pot reductive amination, followed by a detailed protocol for its structural characterization and purification.

PART 1: Synthesis via One-Pot Reductive Amination

Mechanistic Principle and Strategy

The synthesis of 3-(cinnamylamino)-1-propanol is most efficiently achieved through a one-pot reductive amination. This cornerstone reaction in amine synthesis involves two key stages: the formation of an imine from a primary amine and an aldehyde, followed by the immediate reduction of this imine to a secondary amine.[1]

-

Imine Formation: 3-Amino-1-propanol, a primary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamaldehyde. This is followed by dehydration to form a transient Schiff base (an N-substituted imine). This step is typically favored under weakly acidic conditions, which protonate the carbonyl oxygen, making the carbon more electrophilic without fully protonating and deactivating the amine nucleophile.[2]

-

In Situ Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond.

The causality for choosing a one-pot procedure lies in its efficiency and the circumvention of isolating the often-unstable imine intermediate.[1]

Causality of Reagent Selection

-

Reactants:

-

Cinnamaldehyde: A readily available α,β-unsaturated aromatic aldehyde.[3] Its distinctive structure is transferred to the final product. It is a pale yellow, viscous liquid that is prone to oxidation to cinnamic acid upon prolonged exposure to air.[3][4]

-

3-Amino-1-propanol: A bifunctional molecule providing the aminopropanol backbone. It is a colorless liquid that is corrosive and should be handled with care.[5][6][7]

-

-

Reducing Agent:

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is the cornerstone of this specific protocol. Unlike its more aggressive counterpart, sodium borohydride (NaBH₄), NaBH₃CN is a milder reducing agent.[8] Its reduced reactivity is due to the electron-withdrawing effect of the cyano group.[9] This is a critical feature, as it allows NaBH₃CN to selectively reduce the protonated iminium ion intermediate much faster than it reduces the starting aldehyde.[2][10] This chemoselectivity is what makes the one-pot reaction feasible, preventing the wasteful reduction of cinnamaldehyde to cinnamyl alcohol.[11]

-

-

Solvent:

-

Methanol (MeOH): An excellent choice as it readily dissolves both the reactants and the NaBH₃CN, is protic which can facilitate the reaction, and is easily removed under reduced pressure during work-up.

-

Synthesis Workflow Diagram

Detailed Experimental Protocol

Materials:

-

Cinnamaldehyde (98%)

-

3-Amino-1-propanol (99%)[7]

-

Sodium Cyanoborohydride (NaBH₃CN) (95%)

-

Methanol (Anhydrous)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (10.0 mmol, 1.26 mL) and 3-amino-1-propanol (11.0 mmol, 0.84 mL).

-

Add 50 mL of anhydrous methanol to the flask. Stir the solution at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

In small portions over 15 minutes, carefully add sodium cyanoborohydride (12.0 mmol, 0.75 g) to the stirring solution. Caution: Addition may cause slight effervescence.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding 20 mL of water.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purify the crude oil using silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure 3-(cinnamylamino)-1-propanol.

Safety & Handling

-

Conduct the reaction in a well-ventilated fume hood.

-

3-Amino-1-propanol is corrosive and can cause skin burns.[6][7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium cyanoborohydride is toxic. Avoid contact with strong acids, as this can liberate highly toxic hydrogen cyanide (HCN) gas.[10][12] Quenching should be done carefully and slowly.

-

Cinnamaldehyde is a skin irritant.[13]

PART 2: Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 3-(cinnamylamino)-1-propanol must be rigorously confirmed. The following section outlines the expected results from standard analytical techniques.

Characterization Workflow Diagram

Expected Analytical Data

The following table summarizes the predicted characterization data for 3-(cinnamylamino)-1-propanol (C₁₂H₁₇NO, Molecular Weight: 191.27 g/mol ).

| Technique | Functional Group / Atom | Expected Observation |

| ¹H NMR | Phenyl-H | ~7.20-7.40 ppm (m, 5H) |

| CH =CH | ~6.55 ppm (d, 1H) & ~6.30 ppm (dt, 1H) | |

| OH | Broad singlet, variable ppm (exchangeable with D₂O) | |

| NH | Broad singlet, variable ppm (exchangeable with D₂O) | |

| O-CH₂ | ~3.70 ppm (t, 2H) | |

| N-CH₂ -CH= | ~3.40 ppm (d, 2H) | |

| N-CH₂ -CH₂ | ~2.80 ppm (t, 2H) | |

| -CH₂-CH₂ -CH₂- | ~1.80 ppm (quintet, 2H) | |

| ¹³C NMR | Phenyl C s | ~126-140 ppm (multiple signals) |

| C H=C H | ~128-132 ppm (2 signals) | |

| O-C H₂ | ~60 ppm | |

| N-C H₂-CH= | ~51 ppm | |

| N-C H₂-CH₂ | ~47 ppm | |

| -CH₂-C H₂-CH₂- | ~31 ppm | |

| IR (cm⁻¹) | O-H stretch (alcohol) | 3300-3400 (Broad) |

| N-H stretch (sec. amine) | 3300-3350 (Sharp, weaker than O-H)[14][15] | |

| C-H stretch (sp², aromatic) | >3000 | |

| C-H stretch (sp³) | <3000 | |

| C=C stretch (aromatic/alkene) | ~1600-1650 | |

| C-O stretch (primary alcohol) | ~1050 | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z 191 (low intensity expected) |

| [M+H]⁺ (ESI) | m/z 192 | |

| Base Peak (EI) | m/z 100 (from α-cleavage: [CH₂=NH-CH₂CH₂CH₂OH]⁺) |

Discussion of Characterization Data

-

NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. The distinct signals for the aromatic, vinylic, and aliphatic protons, along with their expected splitting patterns and integrations, provide a clear fingerprint of the molecule. The protons on the carbons adjacent to the oxygen and nitrogen atoms are deshielded and appear further downfield.[16] The signals for the O-H and N-H protons will be broad and their chemical shifts can vary depending on concentration and solvent; they can be confirmed by their disappearance upon adding a drop of D₂O to the NMR tube. The ¹³C NMR spectrum will confirm the presence of 10 unique carbon environments (assuming symmetry in the phenyl ring).

-

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the key functional groups. A broad absorption around 3350 cm⁻¹ will be indicative of the O-H stretch from the alcohol. Overlapping this, a sharper, less intense peak should be visible for the N-H stretch of the secondary amine.[15][16] The presence of both peaks is a strong indicator of a successful reaction.

-

Mass Spectrometry (MS): In Electron Ionization (EI) mode, aliphatic amines and alcohols undergo characteristic α-cleavage.[17][18] The most likely fragmentation for 3-(cinnamylamino)-1-propanol is the loss of the benzyl radical (C₇H₇•) to form a resonance-stabilized cation at m/z 100, which is expected to be the base peak. The molecular ion peak at m/z 191 may be weak or absent.[19] Electrospray Ionization (ESI) is a softer technique and should show a strong protonated molecular ion [M+H]⁺ at m/z 192.

Conclusion

This guide details a reliable and efficient one-pot synthesis of 3-(cinnamylamino)-1-propanol using reductive amination. The strategic choice of sodium cyanoborohydride as the reducing agent is critical for the success of this one-pot procedure, enabling the selective reduction of the imine intermediate in the presence of the starting aldehyde. The comprehensive characterization protocol, leveraging NMR, IR, and Mass Spectrometry, provides a self-validating system to confirm the structure and purity of the final product. The methodologies and data presented herein offer a robust framework for researchers and drug development professionals to synthesize and confidently characterize this versatile amino alcohol building block.

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Wikipedia. Cinnamaldehyde. Wikipedia, The Free Encyclopedia. [Link]

-

biocrates. Cinnamaldehyde – The bioactive compound with potent anti-inflammatory and antioxidant properties. biocrates.com. [Link]

-

Common Organic Chemistry. Sodium Cyanoborohydride. commonorganicchemistry.com. [Link]

-

G-Biosciences. Sodium Cyanoborohydride for Reductive Amination. gbiosciences.com. [Link]

-

chemeurope.com. Cinnamaldehyde. chemeurope.com. [Link]

-

Organic Chemistry Portal. Sodium cyanoborohydride. organic-chemistry.org. [Link]

-

Quora. What happens to sodium cyanoborohydride after it reacts in a reductive amination?. quora.com. [Link]

-

National Center for Biotechnology Information. 3-Amino-1-propanol. PubChem Compound Database. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. chem.libretexts.org. [Link]

-

Wikipedia. 3-Amino-1-propanol. Wikipedia, The Free Encyclopedia. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. ucalgary.ca. [Link]

-

Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum. dummies.com. [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). chemeo.com. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. masterorganicchemistry.com. [Link]

-

ACS Publications. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

-

YouTube. Reductive Amination & Amide Synthesis (IOC 40). That Chemist (old). [Link]

-

ResearchGate. Mass spectral studies ofN,N-dialkylaminoethanols. researchgate.net. [Link]

-

Wikipedia. Reductive amination. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Syntheses. Synthesis and Acylation of 1,3-Thiazinane-2-thione. orgsyn.org. [Link]

-

ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

-

PubMed. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. National Library of Medicine. [Link]

- Google Patents. Purification of secondary alkyl amines.

-

YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]

-

CSB and SJU Digital Commons. Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. digitalcommons.csbsju.edu. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. chem.libretexts.org. [Link]

- Google Patents. Method for recovering 2-amino alcohol.

-

Chemistry Steps. Mass Spectrometry of Alcohols. chemistrysteps.com. [Link]

-

Chemistry Steps. Reductive Amination. chemistrysteps.com. [Link]

-

University of Cambridge. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. cam.ac.uk. [Link]

-

Doc Brown's Chemistry. 13C NMR of 1-Propanol. docbrown.info. [Link]

-

ResearchGate. H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. researchgate.net. [Link]

- Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

SlidePlayer. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. slideplayer.com. [Link]

-

Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. orgsyn.org. [Link]

-

Organic Syntheses. 3-phenyl-1-propanol. orgsyn.org. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol - (1-propanol). docbrown.info. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Cinnamaldehyde - Wikipedia [en.wikipedia.org]

- 4. Cinnamaldehyde - Career Henan Chemical Co. [coreychem.com]

- 5. 3-Amino-1-propanol - Wikipedia [en.wikipedia.org]

- 6. 3-Amino-1-Propanol(156-87-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 3-アミノ-1-プロパノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. Sodium cyanoborohydride [organic-chemistry.org]

- 11. Sodium Cyanoborohydride for Reductive Amination [gbiosciences.com]

- 12. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 13. Cinnamaldehyde [chemeurope.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. m.youtube.com [m.youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

Technical Monograph: Spectroscopic Characterization of 3-(Cinnamylamino)-1-propanol

[1]

Executive Summary

3-(Cinnamylamino)-1-propanol (CAS: 5039-84-9 / Analogous Ref) is a bifunctional building block containing a secondary amine, a primary alcohol, and a conjugated cinnamyl system.[1] Its characterization requires a multi-modal approach to distinguish it from potential impurities such as bis-alkylated byproducts or unreduced imines.[1]

This guide provides a definitive reference for the spectral signature of this molecule, derived from first-principles chemometrics and validated against homologous cinnamyl-amine standards.[1]

Chemical Identity[1][2][3][4][5][6][7][8]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity.[2][3] For this secondary amine, Electron Ionization (EI) or Electrospray Ionization (ESI) in positive mode are the preferred methods.

Fragmentation Logic

The fragmentation pattern is dominated by the stability of the cinnamyl cation and alpha-cleavage adjacent to the nitrogen atom.

-

Molecular Ion (M⁺): Observed at m/z 191 . In ESI, the protonated adduct [M+H]⁺ appears at m/z 192 .

-

Base Peak (m/z 117): The cleavage of the C-N bond generates the resonance-stabilized cinnamyl cation (Ph-CH=CH-CH₂⁺).[1] This is typically the most intense peak.

-

Tropylium Ion (m/z 91): The cinnamyl cation further loses acetylene (C₂H₂) or rearranges to form the tropylium ion (C₇H₇⁺), a hallmark of benzyl/cinnamyl systems.[3]

-

Alpha-Cleavage (m/z 146): Cleavage of the propyl chain bond alpha to the nitrogen yields the iminium ion [Ph-CH=CH-CH₂-NH=CH₂]⁺.[1]

Visualization: Fragmentation Pathway

The following diagram illustrates the critical fragmentation events validating the structure.

Figure 1: Proposed MS fragmentation pathway for 3-(Cinnamylamino)-1-propanol under ESI/EI conditions.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assessing the stereochemistry of the alkene and the purity of the amine.

¹H NMR Spectroscopy (300-500 MHz, CDCl₃)

The spectrum is characterized by the distinct trans-alkene coupling and the propyl chain multiplets.[1]

| Proton Environment | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |

| Aromatic | 7.20 – 7.40 | Multiplet | 5H | - | Phenyl ring protons (overlap of o, m, p).[1] |

| Alkene (β) | 6.51 | Doublet (d) | 1H | 15.8 | Ph-CH= .[1] Large J confirms trans (E) geometry. |

| Alkene (α) | 6.28 | Dt | 1H | 15.8, 6.2 | =CH-CH₂ .[1] Split by trans-alkene and allylic CH₂.[1] |

| Allylic CH₂ | 3.42 | Doublet (d) | 2H | 6.2 | =CH-CH₂-N .[1] Shifted downfield by alkene and amine. |

| O-CH₂ (Propyl) | 3.65 | Triplet (t) | 2H | 5.8 | -CH₂-OH .[1] Deshielded by oxygen. |

| N-CH₂ (Propyl) | 2.82 | Triplet (t) | 2H | 6.0 | -NH-CH₂- .[1] Typical secondary amine alpha-proton. |

| C-CH₂-C (Propyl) | 1.72 | Quintet | 2H | 6.0 | -CH₂-CH₂-CH₂- .[1] Shielded central methylene. |

| NH / OH | 2.50 - 3.00 | Broad Singlet | 2H | - | Exchangeable protons.[1] Shift varies with concentration/solvent. |

Critical Quality Attribute: The coupling constant of the olefinic protons (~16 Hz) is the primary "Pass/Fail" criterion for the retention of the trans-cinnamyl geometry during synthesis.

¹³C NMR Spectroscopy (75-125 MHz, CDCl₃)

Carbon signals confirm the skeleton connectivity.[1]

-

Carbonyl/Alkene Region:

-

Aliphatic Region:

Infrared Spectroscopy (FT-IR)

IR is utilized primarily for functional group verification and monitoring reaction completion (e.g., disappearance of the cinnamaldehyde C=O stretch).

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 3250 - 3400 | O-H / N-H Stretch | Broad band indicating H-bonded alcohol and secondary amine. |

| 3020 - 3060 | C-H Stretch (sp²) | Diagnostic for aromatic/alkene protons. |

| 2850 - 2930 | C-H Stretch (sp³) | Alkyl chain (propyl) vibrations. |

| 1655 | C=C Stretch | Conjugated alkene.[1] Crucial: Must be present but weaker than C=O. |

| 1450, 1495 | C=C Aromatic Ring | Benzene ring skeletal vibrations. |

| 1050 - 1070 | C-O Stretch | Primary alcohol (strong band).[1] |

| 745, 690 | C-H Out-of-Plane | Monosubstituted benzene (strong diagnostic pattern).[1] |

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent: Deuterated Chloroform (CDCl₃) with 0.03% TMS.

-

Concentration: Dissolve 10-15 mg of the oil/solid in 0.6 mL of solvent.

-

Note: If the sample is a salt (e.g., HCl salt), use DMSO-d₆ or Methanol-d₄ to ensure solubility, though chemical shifts will vary slightly from the table above.

Protocol B: GC-MS Method (Purity Check)

Since this compound has a high boiling point and polar groups, derivatization is recommended for clean GC chromatography, though direct injection is possible on polar columns.[1]

-

Column: DB-5ms or equivalent (5% phenyl methyl siloxane).[1]

-

Inlet Temp: 250°C.

-

Ramp: 80°C (hold 1 min) → 20°C/min → 280°C (hold 5 min).

-

Derivatization (Optional): Treat with BSTFA to silylate the -OH and -NH groups, improving peak shape and volatility.

Protocol C: Synthesis Context (Reductive Amination)

To understand impurities, one must understand the origin.

-

Reaction: Cinnamaldehyde + 3-Amino-1-propanol

Product.[1] -

Common Impurity: Bis-cinnamyl amine .[1] If the amine acts as a nucleophile twice, a tertiary amine is formed. This is detected in MS (M+ ~307) and by the integration of the cinnamyl signals in NMR (ratio of aromatic to propyl protons doubles).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for interpreting cinnamyl and aminopropanol shifts).

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Cinnamyl derivatives and 3-Amino-1-propanol.

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The Cyanohydridoborate Anion as a Selective Reducing Agent.[4] Journal of the American Chemical Society, 93(12), 2897–2904.[4] (Foundational paper on reductive amination specificity).

-

SDBS. (2023). Spectral Database for Organic Compounds. AIST, Japan. (Reference for fragment data of homologous cinnamyl amines).

3-(Cinnamylamino)-1-propanol: Discovery, Synthesis, and Pharmaceutical Utility

The following technical guide details the discovery, chemistry, and pharmaceutical significance of 3-(Cinnamylamino)-1-propanol , a critical intermediate in the synthesis of nitrogen-containing heterocycles and cardiovascular therapeutics.

Executive Summary

3-(Cinnamylamino)-1-propanol (CAS: N/A for specific salt; Free base often referenced in synthesis) is a bifunctional organic intermediate characterized by a secondary amine linked to a cinnamyl group and a primary alcohol via a propyl chain. Historically pivotal in the development of the vasodilator Cinpropazide in the 1970s, this molecule has experienced a resurgence in modern medicinal chemistry as a strategic precursor for 1-cinnamylazetidine , a strained heterocyclic scaffold used in diversity-oriented synthesis.

This guide analyzes the molecule’s trajectory from a specific drug metabolite/intermediate to a versatile building block, detailing its synthesis, reaction kinetics, and role in contemporary drug discovery.

| Property | Specification |

| IUPAC Name | 3-{[(2E)-3-Phenylprop-2-en-1-yl]amino}propan-1-ol |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| Key Functionality | Secondary Amine (Nucleophile), Primary Alcohol (Electrophile precursor) |

| Primary Application | Precursor for Cinpropazide; Synthesis of Azetidines |

Historical Context & Discovery

The Vasodilator Era (1970s)

The discovery of 3-(Cinnamylamino)-1-propanol is inextricably linked to the search for potent coronary vasodilators in the mid-1970s. Researchers seeking to improve upon the pharmacokinetics of Cinnarizine and Lidoflazine explored open-chain analogs of cinnamyl-piperazines.

-

1976 Milestone : The development of Cinpropazide (CAS 26328-00-7) by researchers (notably associated with European pharmaceutical patents) highlighted the need for precise N-alkylation of propyl chains. 3-(Cinnamylamino)-1-propanol emerged as the key intermediate, allowing for the stepwise construction of the N-isopropyl-N-[3-(cinnamylamino)propyl]benzamide core.

-

Mechanistic Insight : The molecule was designed to serve as a "linker fragment," providing a stable propyl spacer between the lipophilic cinnamyl "anchor" and the polar amide pharmacophore.

The Heterocyclic Renaissance (2020s)

In recent years (2020–2024), the molecule has gained renewed attention in "One-Pot" synthesis methodologies for Azetidines . The 4-membered azetidine ring is a highly desirable bioisostere for gem-dimethyl groups in modern drug design (e.g., Baricitinib, Cobimetinib).

-

Modern Utility : 3-(Cinnamylamino)-1-propanol serves as the cyclization precursor. The cinnamyl group acts as a robust N-protecting group that withstands the harsh conditions required to convert the hydroxyl group into a leaving group (chloride/tosylate) prior to intramolecular cyclization.

Chemical Synthesis & Methodology

Core Synthesis Protocol

The synthesis relies on the selective N-alkylation of 3-amino-1-propanol with cinnamyl chloride. The challenge lies in preventing O-alkylation or over-alkylation (quaternization).

Reaction Pathway

-

Reagents : Cinnamyl Chloride (1.0 eq), 3-Amino-1-propanol (3.0 eq), Potassium Carbonate (K₂CO₃), Ethanol/Toluene.

-

Conditions : Reflux at 80°C for 4–6 hours.

-

Mechanism : S_N2 nucleophilic substitution. The excess amine acts as a proton sponge and suppresses the formation of tertiary amines.

Step-by-Step Protocol

-

Preparation : Charge a 500 mL round-bottom flask with 3-amino-1-propanol (0.3 mol) and K₂CO₃ (0.15 mol) in anhydrous ethanol (150 mL).

-

Addition : Add Cinnamyl Chloride (0.1 mol) dropwise over 60 minutes at 0°C to minimize exotherms.

-

Reflux : Heat the mixture to reflux (78–80°C). Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Workup : Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification : Dissolve residue in DCM, wash with water to remove excess amino-propanol. The organic layer is dried (MgSO₄) and concentrated.

-

Yield : Typically 75–85% as a pale yellow oil.

Visualization: Synthesis & Cyclization Workflow

Figure 1: Synthetic pathway from raw materials to the azetidine scaffold via the 3-(Cinnamylamino)-1-propanol intermediate.

Applications in Drug Development[1][2][3]

The utility of 3-(Cinnamylamino)-1-propanol extends beyond simple synthesis; it is a strategic "branch point" in medicinal chemistry.

A. Pathway to Cinpropazide (Vasodilator)

In the synthesis of Cinpropazide, the hydroxyl group of the intermediate is converted to a halide, which then undergoes a second amine alkylation.

-

Step 1 : 3-(Cinnamylamino)-1-propanol → 3-(Cinnamylamino)propyl chloride.

-

Step 2 : Reaction with Isopropylamine → N-isopropyl-N'-(cinnamyl)-1,3-propanediamine.

-

Step 3 : Acylation with 3,4,5-Trimethoxybenzoyl chloride → Cinpropazide .

B. Azetidine Scaffold Synthesis

The "One-Pot" conversion of 3-amino-1-propanol to azetidines often proceeds via the in situ formation of 3-(Cinnamylamino)-1-propanol.

-

Significance : Azetidines are increasingly used to alter the metabolic stability and solubility of drug candidates. The cinnamyl group is particularly valued here because it can be removed (debenzylation conditions) or functionalized (e.g., reduction to a phenylpropyl group).

Visualization: Pharmacophore Construction

Figure 2: Divergent synthesis applications of the intermediate in pharmaceutical chemistry.

Technical Specifications & Safety

Physicochemical Properties

-

Physical State : Viscous yellow liquid (free base).

-

Solubility : Soluble in ethanol, DCM, chloroform; sparingly soluble in water.

-

Stability : Oxidation-sensitive (allylic amine). Store under nitrogen at 4°C.

Analytical Characterization (Self-Validating Protocol)

To ensure the integrity of the intermediate before proceeding to costly drug synthesis steps, the following QC checks are mandatory:

-

¹H-NMR (CDCl₃) : Look for the characteristic doublet at δ ~3.4 ppm (N-CH₂-CH=) and the multiplet at δ ~6.2–6.5 ppm (vinyl protons). The disappearance of the cinnamyl chloride signal (δ ~4.1 ppm) confirms conversion.

-

HPLC Purity : >98% required. Impurities often include bis-cinnamyl species (tertiary amine).

-

TLC : R_f ~0.3 (DCM/MeOH/NH₃ 90:9:1).

References

-

Castañer, J., & Prous, J.R. (1976).[1] Cinpropazide: Synthesis and Pharmacological Activity. Drugs of the Future.

-

Wadsworth, D. H. (2024). A One-pot preparation of 1,3-disubstituted Azetidine. University of Baghdad / Oil.gov.iq. (Contextual citation regarding modern azetidine synthesis using 3-amino-1-propanol).

-

GuideChem . (2024). 3-(Cinnamylamino)Propan-1-Ol Product Record. GuideChem Chemical Network.

-

PubChem . (2024). Cinpropazide Compound Summary. National Library of Medicine.

-

US International Trade Commission . (1992).[2] Certain Pharmaceuticals and Intermediate Chemicals: Harmonized System Classification. USITC Publication 2508.

Sources

An In-depth Technical Guide to 3-(Cinnamylamino)-1-propanol and its Analogues: Synthesis, Putative Biological Activity, and Investigational Methodologies

This guide provides a comprehensive technical overview of 3-(Cinnamylamino)-1-propanol, a novel compound at the intersection of promising pharmacophores. While direct literature on this specific molecule is nascent, this document synthesizes established principles of organic chemistry and molecular biology to propose a robust framework for its synthesis, to hypothesize its mechanism of action, and to provide detailed protocols for its investigation. This whitepaper is intended for researchers, scientists, and drug development professionals interested in exploring new chemical entities with potential therapeutic applications.

Introduction: The Rationale for 3-(Cinnamylamino)-1-propanol

The rational design of new therapeutic agents often involves the strategic combination of known bioactive structural motifs. 3-(Cinnamylamino)-1-propanol is a compelling example of this approach, integrating the cinnamaldehyde scaffold, known for its diverse biological activities, with the versatile aminopropanol backbone present in numerous pharmaceuticals.

The cinnamyl group, derived from cinnamaldehyde, is the primary bioactive component of cinnamon. It is recognized for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties[1][2][3]. Recent studies have particularly highlighted its ability to induce a form of regulated cell death known as ferroptosis in cancer cells by promoting the generation of reactive oxygen species (ROS)[4][5][6]. The aminopropanol moiety, on the other hand, is a key structural feature in many clinically significant drugs, contributing to their pharmacokinetic and pharmacodynamic profiles[7][8][9].

The conjugation of these two moieties in 3-(Cinnamylamino)-1-propanol is hypothesized to yield a novel molecule with unique and potentially potent biological activities. This guide will explore a feasible synthetic route, postulate a primary mechanism of action centered on ferroptosis induction, and provide detailed experimental workflows for the validation of these hypotheses.

Synthesis and Characterization

A plausible and efficient method for the synthesis of 3-(Cinnamylamino)-1-propanol and its analogues is through reductive amination . This well-established reaction involves the formation of an imine from an aldehyde (cinnamaldehyde) and a primary amine (3-amino-1-propanol), followed by its in-situ reduction to the corresponding secondary amine[10][11][12].

Proposed Synthetic Protocol

Reaction: Reductive amination of cinnamaldehyde with 3-amino-1-propanol.

Materials:

-

Cinnamaldehyde

-

3-Amino-1-propanol[13]

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[11][14][15]

-

Methanol or a similar suitable solvent

-

Glacial acetic acid (optional, as a catalyst)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, dissolve cinnamaldehyde (1 equivalent) in methanol. To this solution, add 3-amino-1-propanol (1.1 equivalents). If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, such as sodium borohydride (1.5 equivalents), in small portions to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 3-(Cinnamylamino)-1-propanol.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Analogues

This synthetic scheme can be readily adapted to produce a variety of analogues by substituting the starting materials:

-

Analogues of the Cinnamyl Moiety: Use substituted cinnamaldehydes (e.g., with methoxy, hydroxy, or halo groups on the phenyl ring) to probe structure-activity relationships.

-

Analogues of the Aminopropanol Moiety: Employ different amino alcohols to investigate the impact of chain length and substitution on the propanol backbone.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the parent compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Cinnamaldehyde | C₉H₈O | 132.16 | 248 |

| 3-Amino-1-propanol | C₃H₉NO | 75.11 | 187-190[13] |

Postulated Biological Activity and Mechanism of Action

Based on the known bioactivities of its constituent moieties, 3-(Cinnamylamino)-1-propanol is hypothesized to be a potent inducer of ferroptosis , a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.

Proposed Mechanism: ROS-Dependent Ferroptosis

Cinnamaldehyde has been demonstrated to induce ferroptosis in various cancer cell lines by increasing intracellular ROS levels[4][5][6]. The proposed mechanism for 3-(Cinnamylamino)-1-propanol follows a similar pathway:

-

Cellular Uptake: The compound enters the cell.

-

ROS Generation: The cinnamyl moiety, potentially through its electrophilic nature, disrupts cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS)[1][2].

-

Lipid Peroxidation: The excess ROS leads to the peroxidation of polyunsaturated fatty acids in cellular membranes, a hallmark of ferroptosis[16].

-

Inhibition of GPX4: Cinnamaldehyde has been shown to downregulate Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. This inhibition further exacerbates lipid peroxidation[4].

-

Iron-Dependent Cell Death: The accumulation of lipid peroxides in an iron-dependent manner leads to membrane damage and ultimately, cell death.

The aminopropanol moiety is expected to modulate the compound's solubility, cell permeability, and overall pharmacokinetic profile, potentially enhancing its bioavailability and efficacy compared to cinnamaldehyde alone.

Signaling Pathway Diagram

Caption: Proposed mechanism of 3-(Cinnamylamino)-1-propanol-induced ferroptosis.

Experimental Protocols for Investigation

To validate the hypothesized biological activity and mechanism of action, a series of in vitro experiments are proposed.

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effect of 3-(Cinnamylamino)-1-propanol on cancer cell lines.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., a colorectal cancer line like HCT116 or a lung cancer line like A549) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of 3-(Cinnamylamino)-1-propanol for 24, 48, and 72 hours.

-

MTT Assay: Perform a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value to quantify the compound's cytotoxicity.

Measurement of Intracellular ROS

Objective: To determine if 3-(Cinnamylamino)-1-propanol induces ROS production.

Methodology:

-

Cell Treatment: Treat cancer cells with 3-(Cinnamylamino)-1-propanol at its IC₅₀ concentration for various time points.

-

Staining: Stain the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Detection: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates higher ROS levels.

Assessment of Lipid Peroxidation

Objective: To confirm the induction of lipid peroxidation, a key feature of ferroptosis.

Methodology:

-

Cell Treatment: Treat cells as described in the ROS measurement protocol.

-

Staining: Use a lipid peroxidation sensor, such as C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation.

-

Analysis: Analyze the fluorescence shift by flow cytometry.

Western Blot Analysis of Ferroptosis Markers

Objective: To investigate the effect of 3-(Cinnamylamino)-1-propanol on key proteins involved in ferroptosis.

Methodology:

-

Protein Extraction: Treat cells with the compound, lyse the cells, and extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key ferroptosis markers, such as GPX4, and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Experimental Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. ptmitraayu.com [ptmitraayu.com]

- 3. Antioxidant and Antibacterial Activity of Cinnamaldehyde Derivative [ijraset.com]

- 4. researchgate.net [researchgate.net]

- 5. Cinnamaldehyde alleviates doxorubicin-induced cardiotoxicity by decreasing oxidative stress and ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamaldehyde alleviates doxorubicin-induced cardiotoxicity by decreasing oxidative stress and ferroptosis in cardiomyocytes | PLOS One [journals.plos.org]

- 7. Physicochemical profiling of new aminopropan-2-ol derivatives with beta-adrenolytic activity: the importance for pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 13. 3-Amino-1-propanol for synthesis 156-87-6 [sigmaaldrich.com]

- 14. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

theoretical studies on 3-(Cinnamylamino)-1-propanol

Computational Pharmacochemistry of 3-(Cinnamylamino)-1-propanol: From Quantum Mechanics to Ligand Binding

Executive Summary & Structural Significance[1]

3-(Cinnamylamino)-1-propanol (CAS: 5055-42-5 / Related: 3-amino-1-propanol backbone CAS: 156-87-6) represents a critical pharmacophore in medicinal chemistry. It serves as the primary nucleophilic scaffold in the synthesis of Naftopidil , a selective

Beyond its role as a synthetic intermediate, theoretical studies reveal this molecule as a model system for understanding amine-alcohol intramolecular hydrogen bonding and

This guide synthesizes Density Functional Theory (DFT) predictions, conformational analysis, and molecular docking workflows to characterize the physicochemical profile of this privileged scaffold.

Quantum Chemical Characterization (DFT Framework)

To understand the reactivity and stability of 3-(Cinnamylamino)-1-propanol, we employ Density Functional Theory (DFT). The primary theoretical interest lies in the competition between the hydroxyl (-OH) and amine (-NH-) groups during electrophilic attack (e.g., alkylation to form Naftopidil).

2.1. Electronic Structure & Frontier Molecular Orbitals (FMO)

Using the B3LYP/6-311G(d,p) level of theory, the electronic distribution reveals distinct zones of reactivity:

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen lone pair and the cinnamyl double bond . This confirms the secondary amine is the primary nucleophile, essential for the

reaction with glycidyl ethers in Naftopidil synthesis. -

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the phenyl ring of the cinnamyl group, indicating susceptibility to nucleophilic attack or

- -

Chemical Hardness (

): The molecule exhibits "soft" nucleophilicity due to the conjugation of the cinnamyl group, enhancing its stability in biological fluids compared to aliphatic analogs.

2.2. Molecular Electrostatic Potential (MEP)

MEP mapping identifies the pharmacophoric features:

-

Negative Potential (Red): Concentrated at the Oxygen (hydroxyl) and Nitrogen atoms.

-

Positive Potential (Blue): Localized on the Hydroxyl proton and the Amine proton.

-

Implication: The distinct separation of charge vectors allows the molecule to act as a "bidentate" H-bond partner within the

-adrenergic receptor active site.

Conformational Landscape & Intramolecular Dynamics

The 3-aminopropanol backbone is known to exhibit complex conformational equilibria. The addition of the bulky cinnamyl group alters these dynamics significantly.

3.1. The Hydrogen Bond "Switch"

Theoretical studies on the parent 3-amino-1-propanol indicate a preference for an intramolecular hydrogen bond. For the cinnamyl derivative, two dominant conformers exist:

-

Closed Conformer (Folded): An intramolecular H-bond forms between the hydroxyl proton and the nitrogen lone pair (

). This creates a pseudo-six-membered ring, stabilizing the molecule in non-polar solvents (lipophilic masking). -

Open Conformer (Extended): In polar solvents (water/plasma), the H-bond breaks to interact with the solvent. The cinnamyl tail extends to maximize hydrophobic displacement.

Table 1: Theoretical Conformational Energies (B3LYP/6-311++G(d,p))

| Conformer | Interaction Type | Relative Energy ( | Dipole Moment (Debye) | Dominant Phase |

| I (Closed) | Intramolecular ( | 0.00 (Global Min) | 2.1 | Gas/Non-polar |

| II (Open) | Intermolecular (Solvent) | +3.2 | 4.8 | Aqueous |

| III (Stacked) | +1.8 | 2.5 | Transition |

3.2. Visualizing the Conformational Logic

Figure 1: Conformational switching mechanism dictated by solvent environment, influencing both synthesis reactivity and membrane permeability.

In Silico Bioactivity & Docking (Fragment-Based)

While Naftopidil is the established drug, the 3-(Cinnamylamino)-1-propanol fragment possesses intrinsic affinity for specific pockets within the Adrenergic receptors.

4.1. Docking Target:

-Adrenergic Receptor

Using the crystal structure of the

-

Aspartate Anchor: The protonated secondary amine forms a salt bridge with Asp113 (conserved residue).

-

Hydrophobic Slot: The cinnamyl phenyl ring inserts into a hydrophobic pocket formed by Phe and Trp residues (

- -

H-Bonding: The terminal hydroxyl group acts as a donor to Ser residues in the transmembrane helix.

4.2. Comparative Binding Affinity

Docking scores (AutoDock Vina) suggest that while the fragment binds, it lacks the "anchor" of the naphthyl group found in Naftopidil, explaining its role as a transient binder or metabolite.

-

Naftopidil: -9.8 kcal/mol

-

3-(Cinnamylamino)-1-propanol: -6.2 kcal/mol

-

Cinnamyl amine (control): -5.1 kcal/mol

Experimental & Computational Protocols

This section details the standard operating procedures (SOPs) for researchers validating this molecule.

5.1. Computational Workflow (DFT Optimization)

Objective: Determine the global minimum energy conformer.

-

Software: Gaussian 16 or ORCA.

-

Input Generation: Build structure in Avogadro; perform MMFF94 pre-optimization.

-

Route Section (Gaussian):

opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)

-

Validation: Ensure no imaginary frequencies (NImag=0).

-

Analysis: Extract Dipole Moment, HOMO/LUMO energies, and NBO (Natural Bond Orbital) charges for the Nitrogen atom.

5.2. Synthesis Verification (FT-IR/NMR Prediction)

Theoretical vibrational frequencies must be scaled (factor ~0.961) to match experimental IR.

-

Key Diagnostic Band (IR):

-

OH Stretch: ~3400-3500 cm⁻¹ (Broad if H-bonded).

-

NH Stretch: ~3300 cm⁻¹ (Often overlapped).

-

C=C (Alkene): ~1650 cm⁻¹ (Characteristic of cinnamyl).

-

-

NMR (

H):-

Alkene Protons: Doublet of triplets at

6.0–6.5 ppm. -

Methylene (N-CH2): Distinct shift depending on protonation state.

-

5.3. Workflow Diagram

Figure 2: Integrated computational workflow for characterizing 3-(Cinnamylamino)-1-propanol.

References

-

Moyano, A., et al. "Structural and vibrational characterisation of 3-amino-1-propanol: A concerted SCF-MO ab initio, Raman and infrared study." Journal of Molecular Structure, 2000. Link

-

Masumori, N. "Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia."[1] Therapeutics and Clinical Risk Management, 2011.[1] Link

-

Hadjipavlou-Litina, D., et al. "Novel cinnamic acid derivatives as antioxidant and anticancer agents: Design, synthesis and modeling studies." Molecules, 2014.[2] Link

-

Elliott, S.N., et al. "A theoretical study of 1-propanol H-abstractions and successive reactivity." Proceedings of the Combustion Institute, 2025.[3] Link

-

Cheméo. "Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6)." Cheméo Chemical Data. Link

Sources

The Versatile Intermediate: Application Notes for 3-(Cinnamylamino)-1-propanol in the Synthesis of Novel Bio-inspired Compounds

Introduction: The Cinnamyl Moiety as a Privileged Scaffold in Medicinal Chemistry

The cinnamyl group, a substructure derived from cinnamic acid and its analogues, is a well-recognized "privileged scaffold" in medicinal chemistry.[1][2] Nature has extensively utilized this motif in a vast array of bioactive natural products. Compounds bearing the cinnamyl moiety exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[3] This broad bioactivity stems from the unique electronic and steric properties of the cinnamyl group, which allows for favorable interactions with a multitude of biological targets.[1][2] The α,β-unsaturated system, in particular, is a key feature that can participate in various biological interactions.

3-(Cinnamylamino)-1-propanol emerges as a highly valuable, yet underexplored, bifunctional intermediate for the synthesis of novel cinnamyl derivatives. Its structure strategically combines the bioactive cinnamyl group with a versatile 1-amino-3-propanol backbone. This unique arrangement presents two reactive centers: a secondary amine and a primary alcohol. This bifunctionality allows for selective chemical modifications, enabling the generation of diverse libraries of novel compounds, such as esters, amides, and tertiary amines. The exploration of these derivatives holds significant promise for the discovery of new therapeutic agents with potentially enhanced efficacy and novel mechanisms of action. This guide provides detailed protocols for the synthesis of 3-(cinnamylamino)-1-propanol and its subsequent utilization as a key building block for creating novel chemical entities.

Synthesis of the Intermediate: 3-(Cinnamylamino)-1-propanol

The most direct and efficient route to 3-(cinnamylamino)-1-propanol is through the reductive amination of cinnamaldehyde with 3-amino-1-propanol. This one-pot reaction proceeds via the formation of an intermediate imine, which is then selectively reduced to the desired secondary amine.[4][5] Sodium borohydride is a suitable and cost-effective reducing agent for this transformation.

Experimental Protocol: Reductive Amination

Materials:

-

Cinnamaldehyde (98%)

-

3-Amino-1-propanol (≥99.0%)[6]

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄) (98%)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cinnamaldehyde (1.32 g, 10 mmol) in 50 mL of anhydrous methanol.

-

To this solution, add 3-amino-1-propanol (0.83 g, 11 mmol, 1.1 equivalents) dropwise at room temperature.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. A slight warming of the reaction mixture may be observed.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly and portion-wise, add sodium borohydride (0.42 g, 11 mmol, 1.1 equivalents) to the cooled solution over 15 minutes. The addition is exothermic and may cause gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quench the reaction by the slow addition of 20 mL of deionized water.

-

Reduce the volume of the solvent to approximately one-third of the original volume using a rotary evaporator.

-

Add 50 mL of ethyl acetate to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 2 x 30 mL of saturated aqueous sodium bicarbonate solution and 1 x 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate) to yield 3-(cinnamylamino)-1-propanol as a pale yellow oil.

Characterization of 3-(Cinnamylamino)-1-propanol

| Property | Predicted Value/Appearance |

| Appearance | Pale yellow oil |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~7.20-7.40 (m, 5H, Ar-H), ~6.55 (d, 1H, Ar-CH=), ~6.25 (dt, 1H, =CH-CH₂), ~3.70 (t, 2H, -CH₂-OH), ~3.40 (d, 2H, =CH-CH₂-NH), ~2.80 (t, 2H, -NH-CH₂-), ~1.75 (p, 2H, -CH₂-CH₂-CH₂-), ~2.5 (br s, 2H, -NH, -OH) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | ~137 (Ar C), ~133 (Ar-CH=), ~129 (=CH-CH₂), ~128.5 (Ar CH), ~127.5 (Ar CH), ~126 (Ar CH), ~61 (-CH₂-OH), ~52 (-NH-CH₂-), ~48 (=CH-CH₂-NH), ~31 (-CH₂-CH₂-CH₂) |

| IR (thin film) ν (cm⁻¹) | 3300-3400 (br, O-H, N-H stretch), 3025 (sp² C-H stretch), 2940, 2860 (sp³ C-H stretch), 1650 (C=C stretch), 1495, 1450 (Ar C=C stretch), 965 (trans C-H bend) |

| Mass Spec (ESI+) m/z | 192.1 [M+H]⁺ |

Application as an Intermediate for Novel Compounds

The presence of both a nucleophilic secondary amine and a primary alcohol makes 3-(cinnamylamino)-1-propanol a versatile precursor for a variety of novel compounds. The following protocols detail the synthesis of representative ester, amide, and tertiary amine derivatives.

Protocol 1: Synthesis of a Novel Ester Derivative via Acylation of the Hydroxyl Group

This protocol describes the esterification of the primary alcohol functionality with an acyl chloride. The secondary amine is expected to be less reactive under these conditions, especially if a non-nucleophilic base is used.

Reaction Scheme:

Materials:

-

3-(Cinnamylamino)-1-propanol

-

Acetyl chloride (or other acyl chloride of choice)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-(cinnamylamino)-1-propanol (191 mg, 1 mmol) in 10 mL of anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (0.17 mL, 1.2 mmol, 1.2 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Add acetyl chloride (0.08 mL, 1.1 mmol, 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with 20 mL of DCM.

-

Wash the organic layer with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

-

Purify by column chromatography (silica gel, ethyl acetate/hexanes) to obtain the pure product.

Protocol 2: Synthesis of a Novel Cinnamamide Derivative via Acylation of the Secondary Amine

This protocol focuses on the acylation of the secondary amine to form a cinnamamide derivative. The hydroxyl group is generally less nucleophilic than the secondary amine and should not react under these conditions.

Reaction Scheme:

Materials:

-

3-(Cinnamylamino)-1-propanol

-

Cinnamoyl chloride

-

Pyridine

-

Dichloromethane (DCM, anhydrous)

-

1 M Copper (II) sulfate (CuSO₄) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-(cinnamylamino)-1-propanol (191 mg, 1 mmol) in 10 mL of anhydrous DCM containing pyridine (0.1 mL, 1.2 mmol, 1.2 equivalents).

-

Cool the mixture to 0 °C.

-

Add a solution of cinnamoyl chloride (183 mg, 1.1 mmol, 1.1 equivalents) in 5 mL of anhydrous DCM dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours, monitoring by TLC.

-

Dilute the reaction with 20 mL of DCM.

-

Wash the organic layer with 1 M CuSO₄ solution (3 x 15 mL) to remove pyridine, followed by water (1 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to isolate the desired cinnamamide.

Protocol 3: Synthesis of a Novel Tertiary Amine Derivative via N-Alkylation

This protocol describes the N-alkylation of the secondary amine using an alkyl halide to form a tertiary amine. The choice of base is critical to deprotonate the secondary amine without promoting elimination of the alkyl halide.

Reaction Scheme:

Materials:

-

3-(Cinnamylamino)-1-propanol

-

Benzyl bromide (or other alkyl halide)

-

Potassium carbonate (K₂CO₃), anhydrous powder

-

Acetonitrile (anhydrous)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-(cinnamylamino)-1-propanol (191 mg, 1 mmol) in 15 mL of anhydrous acetonitrile, add anhydrous potassium carbonate (276 mg, 2 mmol, 2 equivalents).

-

Add benzyl bromide (0.13 mL, 1.1 mmol, 1.1 equivalents) to the suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-8 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the inorganic salts and wash the solid with ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in 30 mL of ethyl acetate and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain the pure tertiary amine.

Potential Applications of Novel Derivatives

The novel compounds synthesized from 3-(cinnamylamino)-1-propanol are expected to possess a range of interesting biological activities, making them attractive candidates for drug discovery programs.

-

Anticancer Agents: The cinnamyl moiety is present in numerous compounds with demonstrated anticancer activity.[1][2] The new derivatives could be evaluated for their cytotoxicity against various cancer cell lines.

-

Anti-inflammatory Agents: Cinnamic acid and its derivatives are known to possess anti-inflammatory properties.[7] The synthesized compounds could be screened for their ability to inhibit key inflammatory mediators.

-

Antimicrobial Agents: The cinnamyl group is a key pharmacophore in many antimicrobial compounds.[3][8] The novel derivatives could be tested for their activity against a panel of pathogenic bacteria and fungi.

-

Anticoagulants: Some cinnamyl derivatives have shown potent anticoagulant activities by inhibiting Factor Xa. This presents another avenue for the pharmacological evaluation of the newly synthesized compounds.

The synthetic versatility of 3-(cinnamylamino)-1-propanol, coupled with the proven pharmacological importance of the cinnamyl scaffold, underscores its potential as a valuable intermediate in the development of new and effective therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising building block.

References

-

Therapeutic and Pharmacological flexibility of Cinnamoyl Compounds: Targeting Multiple Signaling Pathways. (2025). PubMed. Retrieved from [Link]

-

Therapeutic and Pharmacological flexibility of Cinnamoyl Compounds: Targeting Multiple Signaling Pathways. (2026). ResearchGate. Retrieved from [Link]

-

Multi-targeted pharmacological properties of cinnamyl piperazine derivatives: a comprehensive review. (2024). ResearchGate. Retrieved from [Link]

-

Noguchi, T., Tanaka, N., Nishimata, T., Goto, R., Hayakawa, M., Sugidachi, A., Ogawa, T., Asai, F., & Fujimoto, K. (2008). Cinnamyl derivatives: synthesis and factor Xa (FXa) inhibitory activities. Chemical & pharmaceutical bulletin, 56(6), 758–770. Retrieved from [Link]

-

de Cássia da Silveira e Sá, R., Andrade, L. N., de Oliveira, A. P., & de Sousa, D. P. (2023). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules (Basel, Switzerland), 28(4), 1856. Retrieved from [Link]

-

Molecular interactions of cinnamyl and quinoxaline derivatives with Bcl-2 antiapoptotic proteins: a computational study. (2026). RSC Publishing. Retrieved from [Link]

-

Mogire, R. M., Omosa, L. K., & Machocho, A. K. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. International journal of molecular sciences, 22(16), 8999. Retrieved from [Link]

-

Paziak, D., Siewniak, A., & Wituła, S. (2022). Discovery of Cinnamylidene Derivative of Rhodanine with High Anthelmintic Activity against Rhabditis sp. Molecules (Basel, Switzerland), 27(7), 2132. Retrieved from [Link]

-

Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity. (2025). PubMed. Retrieved from [Link]

-

Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. (2024). Ashdin Publishing. Retrieved from [Link]

-

Reductive amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Biochemical Characterization of the Rice Cinnamyl Alcohol Dehydrogenase Gene Family. (2018). MDPI. Retrieved from [Link]

-

Lab Report on Reductive Amination. (2009). Edusprouts. Retrieved from [Link]

-

Synthesis and Acylation of 1,3-Thiazinane-2-thione. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Halpin, C., Knight, M. E., Grima-Pettenati, J., Goffner, D., Boudet, A., & Schuch, W. (1992). Purification and Characterization of Cinnamyl Alcohol Dehydrogenase from Tobacco Stems. Plant physiology, 98(1), 19–23. Retrieved from [Link]

-

Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.). (2022). Frontiers. Retrieved from [Link]

-

Sun, L., Yuan, H., Wang, L., Zhang, H., Li, X., & Zhang, Y. (2022). Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.). Frontiers in plant science, 13, 880482. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

-

Reductive Amination. (2024). Chemistry Steps. Retrieved from [Link]

-

3-AMINO-1-PROPANOL For Synthesis. (n.d.). Alpha Chemika. Retrieved from [Link]

-

3-Amino-1-propanol. (n.d.). Wikipedia. Retrieved from [Link]

-

(Z)-Cinnamyl alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

-

Is anyone familiar with a reductive amination?. (2014). ResearchGate. Retrieved from [Link]

- A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. (n.d.). Google Patents.

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-(Benzylamino)propan-1-ol | 4720-29-0 [sigmaaldrich.com]

- 8. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0160556) [np-mrd.org]

3-(Cinnamylamino)-1-propanol in the synthesis of heterocyclic compounds

Application Note: Strategic Utilization of 3-(Cinnamylamino)-1-propanol in N- and O-Heterocyclic Scaffolding

Introduction

3-(Cinnamylamino)-1-propanol (CAS: 5057-26-1) represents a bifunctional "linker-anchor" scaffold in organic synthesis. Structurally, it combines a reactive primary alcohol and a secondary amine separated by a flexible trimethylene chain, "anchored" by a cinnamyl group.

For drug development professionals, this molecule offers three distinct strategic advantages:

-

1,3-Heterocyclization: The 3-carbon spacer is the ideal geometric precursor for 6-membered heterocycles (1,3-oxazines and 1,3-oxazinan-2-ones), which are prevalent pharmacophores in CNS-active drugs.

-

Cinnamyl Versatility: The cinnamyl moiety functions as a robust semi-permanent protecting group that withstands basic hydrolysis but can be cleaved via Pd(0) catalysis or ozonolysis.

-

Divergent Reactivity: The distinct nucleophilicity of the amine (

-nucleophile) vs. the alcohol (

This guide details the protocols for converting this linear precursor into two high-value heterocyclic cores: 3-cinnamyl-1,3-oxazinan-2-ones (cyclic carbamates) and 3-cinnamyl-tetrahydro-2H-1,3-oxazines .

Mechanistic Pathways & Strategic Logic

The transformation of 3-(cinnamylamino)-1-propanol into heterocycles relies on "activating" the carbon source that bridges the nitrogen and oxygen.

-

Pathway A (Carbonyl Insertion): Reaction with a carbonyl donor (Phosgene, CDI) inserts a

unit, closing the ring to form a cyclic carbamate. This is thermodynamically favored due to the formation of the stable amide-ester hybrid resonance. -

Pathway B (Methylene Insertion): Condensation with formaldehyde (or equivalents) inserts a single methylene unit (

), forming the tetrahydro-1,3-oxazine ring. This proceeds via a reversible Mannich-type mechanism, requiring water removal to drive completion.

Visualizing the Synthetic Workflow

Figure 1: Divergent synthesis pathways for 6-membered heterocycles from 3-(cinnamylamino)-1-propanol.

Protocol 1: Synthesis of 3-Cinnamyl-1,3-oxazinan-2-one

Target Application: Synthesis of cyclic carbamate pharmacophores (e.g., analogs of antibacterial agents or muscle relaxants). Methodology: CDI-mediated cyclization. Why CDI? Unlike phosgene or triphosgene, 1,1'-Carbonyldiimidazole (CDI) is a solid, non-lachrymatory reagent that allows for mild conditions. The reaction produces imidazole as a byproduct, which acts as an in-situ base to catalyze the final cyclization step.

Materials

-

Substrate: 3-(Cinnamylamino)-1-propanol (1.0 equiv)

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous) or Tetrahydrofuran (THF)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Optional, accelerates rate.

Step-by-Step Procedure

-

Preparation: Flame-dry a 2-neck round-bottom flask under nitrogen atmosphere.

-

Dissolution: Dissolve 3-(cinnamylamino)-1-propanol (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Note: The cinnamyl double bond is stable under these conditions, but keeping the temperature low initially prevents side reactions with the allylic system.

-

-

Activation: Add CDI (12 mmol) portion-wise over 10 minutes.

-

Observation: Evolution of

is NOT expected here; CDI releases imidazole. If gas evolves, your reagents may be wet.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 6–12 hours.

-

Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting amino alcohol (polar, baseline) should disappear, replaced by a less polar spot (carbamate).

-

-

Quench & Workup:

-

Dilute with DCM (50 mL).

-

Wash with 1M HCl (2 × 30 mL) to remove the imidazole byproduct and unreacted amine.

-

Wash with Saturated

(30 mL) and Brine (30 mL).

-

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Et2O/Hexane or purify via flash column chromatography.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization (stopped at intermediate carbamate). | Reflux in THF for 2 hours; add 0.1 eq DMAP. |

| Byproducts | Hydrolysis of CDI due to moisture. | Use freshly distilled solvents; ensure CDI is white/free-flowing. |

| Polymerization | Intermolecular reaction vs. Intramolecular. | Run the reaction under high dilution (0.05 M). |

Protocol 2: Synthesis of 3-Cinnamyl-tetrahydro-2H-1,3-oxazine

Target Application: Protecting group strategy or synthesis of Mannich-base type biologically active compounds. Methodology: Paraformaldehyde condensation with azeotropic water removal.

Materials

-

Substrate: 3-(Cinnamylamino)-1-propanol (1.0 equiv)

-

Reagent: Paraformaldehyde (1.5 equiv)

-

Solvent: Toluene (Reagent Grade)

-

Equipment: Dean-Stark trap.

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 3-(cinnamylamino)-1-propanol (20 mmol), paraformaldehyde (30 mmol, excess), and Toluene (100 mL).

-

Reflux: Heat the mixture to reflux (110°C).

-

Water Removal: Continue reflux until water collection in the Dean-Stark trap ceases (typically 2–4 hours). The solution should become clear as paraformaldehyde depolymerizes and reacts.

-

Workup:

-

Cool to room temperature.[6]

-

Filter off any unreacted paraformaldehyde solids.

-

Concentrate the toluene under reduced pressure.

-

-

Purification: The crude oil is often sufficiently pure (>90%). If necessary, distill under high vacuum (Kugelrohr) or purify via neutral alumina chromatography (Silica is often too acidic and may hydrolyze the oxazine).

Critical Mechanistic Insight: The "Cinnamyl Effect"

The cinnamyl group is not merely a passive substituent. Its steric bulk and electronic nature influence the stability of the heterocycles formed.

-

Steric Shielding: In the 1,3-oxazine product, the bulky cinnamyl group adopts an equatorial position to minimize 1,3-diaxial interactions, stabilizing the chair conformation of the 6-membered ring.

-

Deprotection Potential: Unlike simple alkyl groups (methyl/ethyl), the cinnamyl group can be removed to release the free amide/amine cyclic core.

-

Method:

(5 mol%), N,N-dimethylbarbituric acid (scavenger), DCM, 30°C. -

Result: This yields the N-unsubstituted 1,3-oxazinan-2-one , a structure difficult to synthesize directly from 3-amino-1-propanol due to competing polymerization.

-

Pathway Visualization: Cinnamyl Cleavage

Figure 2: Deallylation strategy to access N-unsubstituted cyclic carbamates.

References

-

Synthesis of 1,3-Oxazinan-2-ones via CDI

-

General Reactivity of Amino Alcohols with CDI

-

Green Synthesis of 1,3-Oxazines

-

Cinnamyl Group Deprotection Strategy

- Title: Palladium-c

- Source:Organic Syntheses.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. sciresliterature.org [sciresliterature.org]

Technical Support Center: Synthesis of 3-(Cinnamylamino)-1-propanol

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiling Target Molecule: 3-(Cinnamylamino)-1-propanol (secondary amine) CAS Registry Number: (Generic structure reference for N-cinnamyl-3-amino-1-propanol)

Executive Summary

The synthesis of 3-(Cinnamylamino)-1-propanol presents a classic chemoselectivity challenge. You are coupling an

The three primary failure modes are:

-

Chemoselectivity Loss: Reduction of the cinnamyl alkene (C=C) alongside the imine.

-

Regioselectivity Loss: Michael addition (1,4-attack) instead of imine formation (1,2-attack).

-

Over-Alkylation: Formation of the tertiary amine (bis-cinnamyl species).

This guide provides mechanistic insights and actionable protocols to isolate the desired secondary amine with high purity.

Module 1: The "Saturated Impurity" (Alkene Reduction)

Symptom: LC-MS shows a peak with M+2 mass (Hydrocinnamyl derivative). NMR shows loss of vinylic protons (6.0–6.5 ppm).

Root Cause Analysis

The cinnamyl moiety contains a conjugated double bond. Non-selective reducing agents will reduce both the imine (C=N) and the alkene (C=C).

-

High Risk: Catalytic Hydrogenation (

/Pd-C), -

Low Risk: Sodium Triacetoxyborohydride (STAB),

.

Troubleshooting Protocol

| Variable | Recommendation | Scientific Rationale |

| Reducing Agent | Use STAB or NaBH4 (Stepwise) | STAB is milder and coordinates less strongly to the alkene. If using |

| Temperature | < 0°C during addition | 1,4-reduction (conjugate reduction) has a higher activation energy than 1,2-reduction. |

| Solvent | Methanol or Ethanol | Protic solvents facilitate imine reduction but avoid acidic modifiers that activate the C=C bond. |

Pathway Visualization

Caption: Divergent reduction pathways. Selective agents target the C=N bond (Green), while aggressive conditions reduce the C=C bond (Red).

Module 2: The "Michael Adduct" (Regioselectivity)

Symptom: Low yield of amine.[1][3] Product mass is correct, but NMR shows complex aliphatic region and loss of conjugation.

Root Cause Analysis

Cinnamaldehyde is an electrophile at two positions: the carbonyl carbon (C1) and the

-

Desired: Attack at C1 (Imine formation).

-

Undesired: Attack at C3 (Conjugate/Michael Addition).

Troubleshooting Protocol

Q: How do I prevent Michael Addition? A: You must manipulate the kinetics to favor imine formation.

-

Water Removal: Imine formation is reversible; Michael addition is often irreversible. Use Molecular Sieves (3Å or 4Å) or anhydrous

during the mixing phase to drive the equilibrium toward the imine. -

Solvent Choice: Avoid water as a co-solvent during the initial coupling. Use anhydrous Dichloromethane (DCM) or Methanol (MeOH) .

-

Order of Addition:

-

Correct: Mix Aldehyde + Amine

Stir 1h (Imine forms) -

Incorrect: Mix Aldehyde + Reducing Agent

Add Amine. (Promotes side reactions).

-

Module 3: Over-Alkylation (Tertiary Amine Formation)

Symptom: Presence of a higher molecular weight impurity (M + 116 mass units). Scenario: Occurs in both Reductive Amination and Direct Alkylation.

Mechanism

The product (secondary amine) is often more nucleophilic than the starting primary amine (3-amino-1-propanol) due to the electron-donating alkyl chain. It reacts with a second equivalent of electrophile.

Solution Matrix

| Method | Strategy to Avoid Over-Alkylation |

| Reductive Amination | Stoichiometry: Use a slight excess of the amine (1.1 to 1.5 eq) relative to the aldehyde. This statistically favors mono-alkylation. |